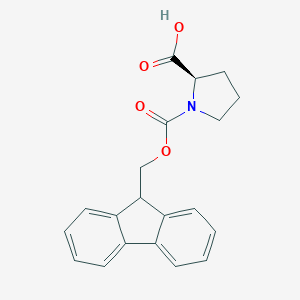
Fmoc-D-Pro-OH
Overview
Description
Fmoc-D-Pro-OH: , also known as fluorenylmethyloxycarbonyl-D-proline, is a derivative of the amino acid proline. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-proline. This protecting group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in the stepwise construction of peptides.
Biochemical Analysis
Biochemical Properties
Fmoc-D-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction is essential for the formation of the peptide bond during SPPS.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It forms a carbamate with amines, protecting them during the synthesis process . The Fmoc group is then removed by a base, typically piperidine . This process allows for the sequential addition of amino acids in peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under typical storage conditions . The Fmoc group is rapidly removed by base, indicating that the effects of this compound in biochemical reactions can change over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Pro-OH typically involves the protection of the amino group of D-proline with the Fmoc group. One common method is the reaction of D-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maximize yield and minimize side products .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-D-Pro-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the stepwise construction of complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding . In medicine, these peptides can be used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and wound healing .
Mechanism of Action
Mechanism of Action: The primary function of Fmoc-D-Pro-OH in peptide synthesis is to protect the amino group of D-proline during the stepwise construction of peptides. The Fmoc group is introduced by reacting the amino group with Fmoc-Cl or Fmoc-OSu . During peptide synthesis, the Fmoc group prevents unwanted side reactions involving the amino group. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, typically using piperidine in DMF .
Molecular Targets and Pathways: The molecular target of this compound is the amino group of D-proline. The Fmoc group forms a stable carbamate linkage with the amino group, which can be selectively cleaved under basic conditions .
Comparison with Similar Compounds
Fmoc-L-Pro-OH (fluorenylmethyloxycarbonyl-L-proline): Similar to Fmoc-D-Pro-OH but with the L-enantiomer of proline.
Fmoc-D-Ala-OH (fluorenylmethyloxycarbonyl-D-alanine): Another Fmoc-protected D-amino acid used in peptide synthesis.
Fmoc-D-Phe-OH (fluorenylmethyloxycarbonyl-D-phenylalanine): Fmoc-protected D-phenylalanine used in the synthesis of peptides containing aromatic residues.
Uniqueness: this compound is unique due to the presence of the D-enantiomer of proline, which imparts distinct stereochemical properties to the peptides synthesized using this compound. This can influence the folding, stability, and biological activity of the resulting peptides .
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDWQNBZYOZTI-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906313 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-62-8 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


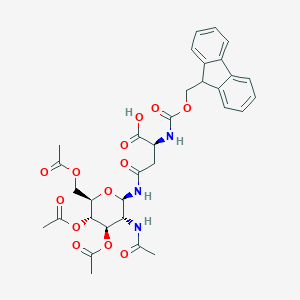
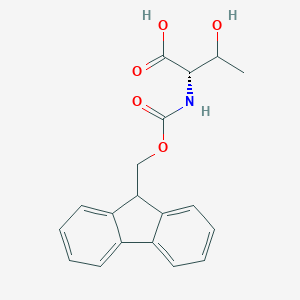
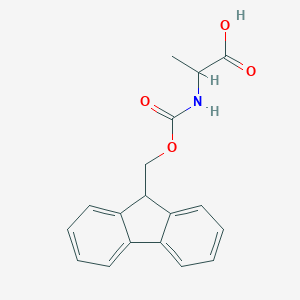
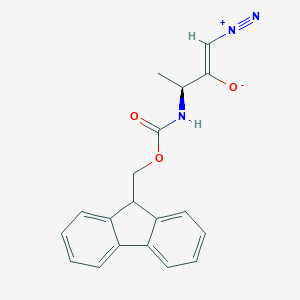
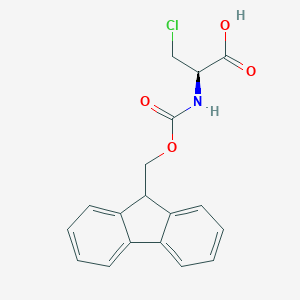

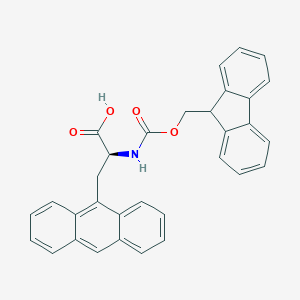
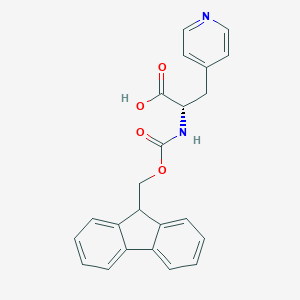
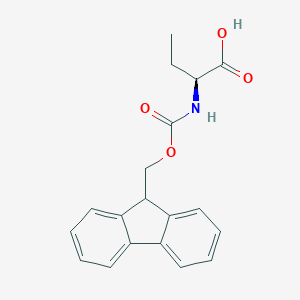
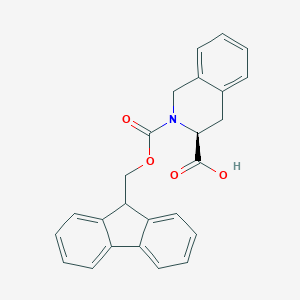

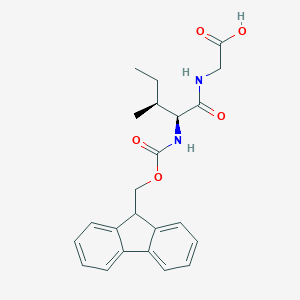
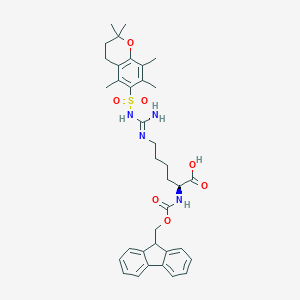
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)
